3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

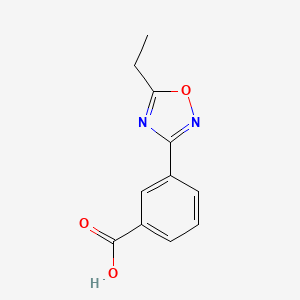

The compound’s molecular formula is C₁₁H₁₀N₂O₃ , with a molecular weight of 218.21 g/mol . Its structure comprises:

- A benzoic acid group at position 3 of a benzene ring.

- A 1,2,4-oxadiazole ring substituted at position 3 with the benzene ring and at position 5 with an ethyl group.

The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom in a five-membered heterocyclic arrangement. The ethyl group at position 5 introduces steric and electronic effects, influencing the compound’s stability and intermolecular interactions.

Crystallographic Analysis

While direct crystallographic data for this compound are not explicitly reported in the provided sources, methodologies from analogous systems (e.g., 3-[5-(2-fluorophenyl)-oxadiazol-3-yl]-benzoic acid) provide insights:

- X-ray diffraction (XRD) is critical for determining atomic positions and bonding. For example, single-crystal XRD can resolve bond lengths, angles, and hydrogen-bonding networks.

- Powder XRD patterns (e.g., peaks at 6.4°, 8.0°, 14.1°, 15.9°, 17.2°, and 20.1° 2θ) are used to identify polymorphic forms.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides detailed insights into the compound’s electronic environment and bonding. Key features include:

- ¹H NMR :

- ¹³C NMR :

Example Data (Analogous Compounds)

For 5-phenyl-1,2,4-oxadiazol-3-amine, ¹H NMR peaks include δ 8.02–7.97 (aromatic H), 7.67 (t, J=7.4 Hz), and 6.43 (s, NH₂).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy confirms functional group identities:

- Carboxylic acid :

- 1,2,4-Oxadiazole ring :

- C=N stretches at 1600–1500 cm⁻¹.

- C–O–C vibrations at 1300–1200 cm⁻¹.

- Aromatic C–H : Stretching at 3000–3100 cm⁻¹.

Key Peaks

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| -COOH (O–H) | 2500–3300 |

| -COOH (C=O) | 1680–1700 |

| Oxadiazole (C=N) | 1600–1500 |

| Aromatic (C–H) | 3000–3100 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) reveals fragmentation pathways:

Example Fragmentation

| Fragment | m/z | Proposed Structure |

|---|---|---|

| [M]+ | 218 | C₁₁H₁₀N₂O₃ |

| [M–H₂O]+ | 200 | C₁₀H₈N₂O₂ |

| [M–COOH]+ | 173 | C₉H₉N₂O |

Comparative Analysis of Positional Isomers

Positional isomers differ in substituent placement, altering reactivity and properties.

Isomer 1: 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 902837-22-3)

- Ethyl at position 3 of the oxadiazole.

- NMR : Ethyl signals shifted to δ 1.1 (CH₃) and δ 2.5 (CH₂) due to proximity to the oxadiazole’s nitrogen.

- IR : Similar C=O and C=N stretches, but altered C–O–C vibrations.

Isomer 2: 4-(1,3,4-Oxadiazol-2-yl)benzoic acid

- Oxadiazole at position 4 of the benzene ring.

- Spectroscopic differences :

- NMR : Aromatic protons exhibit distinct splitting patterns due to para substitution.

- MS : Fragmentation prioritizes loss of the oxadiazole ring.

Comparative Table

| Property | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic Acid |

|---|---|---|

| Ethyl Position | Oxadiazole C5 | Oxadiazole C3 |

| NMR (Ethyl CH₂) | δ 2.7 (q) | δ 2.5 (q) |

| IR (C=O) | 1680–1700 cm⁻¹ | 1680–1700 cm⁻¹ |

| MS Fragment (m/z) | 173 (C₉H₉N₂O) | 185 (C₉H₇N₂O₃) |

Propriétés

IUPAC Name |

3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEUZEBBRRWMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639869 | |

| Record name | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859155-81-0 | |

| Record name | 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with benzoic acid derivatives under acidic conditions to form the oxadiazole ring . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethyl-substituted oxadiazole ring exhibits stability under mild conditions but undergoes oxidation at elevated temperatures:

-

Oxadiazole Ring : Resistant to common oxidizing agents (e.g., KMnO₄, CrO₃) in acidic media .

-

Ethyl Group : Prolonged exposure to strong oxidants may cleave the ethyl substituent, forming a carboxylic acid derivative.

Key Observations :

| Reaction Component | Stability/Oxidation Outcome |

|---|---|

| 1,2,4-Oxadiazole | Stable under acidic oxidation |

| 5-Ethyl Substituent | Oxidized to COOH under harsh conditions |

Reduction Reactions

Reduction targets both the oxadiazole ring and the carboxylic acid group:

-

LiAlH₄ : Reduces the oxadiazole ring to a diamine derivative.

-

NaBH₄ : Selectively reduces the benzoic acid to a benzyl alcohol.

Example Pathway :

-

Carboxylic Acid Reduction :

-

Reagent: NaBH₄/I₂ in THF

-

Product: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzyl alcohol.

-

Electrophilic Aromatic Substitution

The benzoic acid moiety directs electrophiles to the meta position relative to the oxadiazole ring:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(5-Ethyl-oxadiazol-3-yl)-5-nitrobenzoic acid | 65–70% |

| Halogenation | Br₂/FeBr₃ | 3-(5-Ethyl-oxadiazol-3-yl)-5-bromobenzoic acid | 75% |

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic attacks under basic conditions:

Coupling and Arylation Reactions

Copper-catalyzed arylation enables functionalization of the oxadiazole ring:

-

Reagents : Aryl iodides, CuI, 1,10-phenanthroline

-

Example : Coupling with 4-iodotoluene yields 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-5-(p-tolyl)benzoic acid .

Functionalization of the Carboxylic Acid Group

The -COOH group undergoes standard derivatization:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | SOCl₂/ROH | Ethyl 3-(5-ethyl-oxadiazol-3-yl)benzoate | Prodrug synthesis |

| Amide Formation | NH₃/DCC | 3-(5-Ethyl-oxadiazol-3-yl)benzamide | Bioactivity studies |

Stability Under Hydrolytic Conditions

The oxadiazole ring remains intact in acidic/basic hydrolysis:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly in the following areas:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Research :

Materials Science

In materials science, this compound is being investigated for its utility in creating advanced materials:

- Polymer Chemistry :

- Nanocomposites :

Agricultural Chemistry

In agricultural chemistry, the compound's potential applications include:

- Pesticide Development :

- Plant Growth Regulators :

Data Table of Applications

Case Studies

-

Antimicrobial Activity Study :

- A study demonstrated that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

-

Polymer Synthesis Research :

- Researchers synthesized a series of polymers incorporating this compound and evaluated their thermal stability using thermogravimetric analysis (TGA), showing significant improvements over traditional polymers.

Mécanisme D'action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis . This mechanism is particularly relevant in its anti-cancer activity. Additionally, the oxadiazole ring can act as an electron-withdrawing group, influencing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar structure with a methyl group instead of an ethyl group.

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic acid: Contains a phenyl group at the 5-position of the oxadiazole ring.

Uniqueness

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and molecular targets .

Activité Biologique

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS Number: 859155-81-0) is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing key results.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In a study focusing on various oxadiazole compounds, including this compound, in vitro tests demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal efficacy .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strains Tested | Antifungal Activity | IC50 (µg/mL) |

|---|---|---|---|

| 5a | Staphylococcus aureus | Candida albicans | 15 |

| 5b | Escherichia coli | Aspergillus niger | 10 |

| This compound | Various | Various | Pending |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. A study involving HeLa cell lines reported that certain oxadiazole derivatives exhibited low cytotoxicity while maintaining potent antimicrobial activity . The structure–activity relationship (SAR) analysis suggested that modifications in the oxadiazole ring could enhance anticancer properties.

Table 2: Cytotoxicity of Selected Compounds on HeLa Cells

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 5c | 25 | Moderate cytotoxicity |

| 5d | 30 | High selectivity |

| This compound | Pending | Further testing required |

Anti-inflammatory Activity

In vivo studies have also highlighted the anti-inflammatory effects of oxadiazole derivatives. For instance, compounds were tested for their ability to inhibit carrageenan-induced paw edema in animal models. The results indicated significant edema inhibition compared to standard anti-inflammatory drugs .

Table 3: Anti-inflammatory Effects

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| Indomethacin | 10 | 48.3 |

| This compound | Pending | Pending |

Study on Antimicrobial Properties

A comprehensive study conducted on the antimicrobial activity of various synthesized oxadiazoles revealed that compounds with electron-withdrawing groups significantly enhanced their activity. This study included multiple derivatives and concluded that the presence of specific functional groups could lead to improved efficacy against microbial strains .

Evaluation of Anticancer Activity

In another investigation focusing on the anticancer potential of oxadiazole derivatives, researchers synthesized a series of compounds and evaluated their effects on cancer cell lines. The findings suggested that certain modifications in the chemical structure could lead to increased potency against cancer cells while minimizing cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid with high purity?

- Methodology : The compound can be synthesized via cyclocondensation of benzoic acid derivatives with amidoxime intermediates. For example, reacting 3-cyano-benzoic acid with ethylhydroxylamine hydrochloride under reflux in ethanol, followed by purification via recrystallization (e.g., using acetonitrile) to achieve >95% purity . Alternative routes may involve Cs₂CO₃-mediated coupling in DMF for oxadiazole ring formation, as described for analogous oxadiazole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the benzoic acid moiety (δ ~12-13 ppm for -COOH) and oxadiazole ring protons (δ ~7-8 ppm for aromatic protons).

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (MW: 234.23 g/mol) via ESI-MS .

Q. How does the solubility profile of this compound impact experimental design?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to its benzoic acid and oxadiazole groups. Pre-solubilize in DMSO for biological assays, ensuring concentrations ≤1% (v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between batches of this compound?

- Methodology :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities >0.1%.

- Isomer Identification : Confirm the absence of regioisomers (e.g., 4-substituted oxadiazole derivatives) via comparative NMR .

- Batch Standardization : Adopt a single synthetic protocol (e.g., Cs₂CO₃-mediated coupling) to minimize variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodology :

- Substituent Variation : Replace the ethyl group on the oxadiazole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding.

- Bioisosteric Replacement : Substitute the benzoic acid moiety with tetrazole or sulfonamide groups to modulate acidity and solubility .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., hydrolyzed oxadiazole rings) .

- Long-Term Stability : Store aliquots at –20°C in amber vials with desiccants; reassess purity every 6 months .

Q. How do synthetic byproducts or alternative regioisomers affect pharmacological data interpretation?

- Methodology :

- Byproduct Isolation : Use preparative TLC or column chromatography to isolate minor components (e.g., 4-substituted oxadiazole isomers).

- Bioactivity Screening : Test isolated impurities/inactive isomers against primary targets to rule out off-target effects .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodology :

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (~2.1), critical for assessing membrane permeability.

- pKa Prediction : Determine ionization states (e.g., benzoic acid pKa ~4.2) using SPARC or MarvinSuite .

Methodological Notes

-

Contradictions in Evidence :

-

Advanced Instrumentation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.